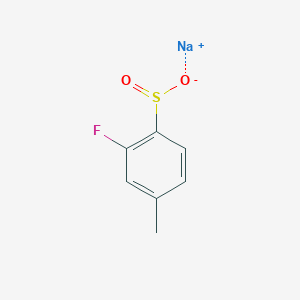
1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H10F2O It features a cyclobutane ring substituted with a difluoroethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of cyclobutane derivatives using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethyl group.
Major Products Formed
Oxidation: Formation of 1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(1,1-difluoroethyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Difluoroethyl)cyclopentane-1-carbaldehyde
- 1-(1,1-Difluoroethyl)cyclohexane-1-carbaldehyde
- 1-(1,1-Difluoroethyl)cyclopropane-1-carbaldehyde
Uniqueness
1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde is unique due to its specific ring size and substitution pattern. The cyclobutane ring imparts distinct steric and electronic properties compared to other cycloalkane derivatives. The presence of the difluoroethyl group enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
1784302-72-2 |
|---|---|
Molecular Formula |
C7H10F2O |
Molecular Weight |
148.15 g/mol |
IUPAC Name |
1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H10F2O/c1-6(8,9)7(5-10)3-2-4-7/h5H,2-4H2,1H3 |
InChI Key |
AYHIYCVPXQJKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC1)C=O)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



